molecular formula C17H18N2O3 B6173986 tert-butyl 4-(pyridine-2-amido)benzoate CAS No. 2580187-47-7

tert-butyl 4-(pyridine-2-amido)benzoate

Cat. No.: B6173986
CAS No.: 2580187-47-7
M. Wt: 298.3
InChI Key:
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Description

Tert-butyl 4-(pyridine-2-amido)benzoate is a chemical compound with significant potential in scientific research. It is characterized by its unique structural properties, which make it valuable in various fields such as drug development, catalysis, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(pyridine-2-amido)benzoate typically involves the reaction of 4-aminobenzoic acid with pyridine-2-carboxylic acid, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(pyridine-2-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Tert-butyl 4-(pyridine-2-amido)benzoate is utilized in several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which tert-butyl 4-(pyridine-2-amido)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(pyridine-3-amido)benzoate
  • Tert-butyl 4-(pyridine-4-amido)benzoate
  • Tert-butyl 4-(quinoline-2-amido)benzoate

Uniqueness

Tert-butyl 4-(pyridine-2-amido)benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

CAS No.

2580187-47-7

Molecular Formula

C17H18N2O3

Molecular Weight

298.3

Purity

95

Origin of Product

United States

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